molecular formula C20H22N5NaO6S B1666448 Azlocillin sodium CAS No. 37091-65-9

Azlocillin sodium

Cat. No.: B1666448
CAS No.: 37091-65-9
M. Wt: 483.5 g/mol
InChI Key: UVOCNBWUHNCKJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azlocillin sodium is a semisynthetic acylureido penicillin antibiotic derived from ampicillin. It is known for its extended spectrum of activity and greater in vitro potency compared to carboxy penicillins. This compound is effective against a broad range of bacteria, including Pseudomonas aeruginosa and enterococci .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azlocillin sodium can be synthesized through the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Azlocillin sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of strong nucleophiles like alkoxides or amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties.

Scientific Research Applications

Antibacterial Efficacy

Azlocillin has demonstrated significant antibacterial properties, particularly against challenging pathogens. Its effectiveness against various bacterial strains has been documented in multiple studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Azlocillin

Bacterial StrainMIC (µg/mL)
Enterococcus spp.2
Escherichia coli8
Enterobacter spp.16
Klebsiella spp.64
Proteus mirabilis4
Pseudomonas aeruginosa16

Azlocillin's efficacy extends to drug-resistant strains, making it a candidate for combination therapies to enhance treatment outcomes against persistent infections .

Treatment of Lyme Disease

Recent studies have highlighted azlocillin's potential in treating Lyme disease, particularly against Borrelia burgdorferi, the causative agent of the illness. Research conducted at Stanford Medicine demonstrated that azlocillin effectively eradicated B. burgdorferi in both laboratory settings and mouse models.

Case Study: Efficacy Against Lyme Disease

  • Study Design : Mice infected with B. burgdorferi were treated with azlocillin.
  • Results : Azlocillin completely cleared the infection within a specified treatment period, outperforming traditional antibiotics like doxycycline in some cases.
  • Implications : The findings suggest azlocillin could be repurposed as an oral treatment for Lyme disease, particularly for patients experiencing lingering symptoms after standard antibiotic treatment .

Combination Therapy with Silver Nanoparticles

Research has also explored the synergistic effects of azlocillin when combined with silver nanoparticles (AgNPs). This combination has shown enhanced antibacterial activity against Pseudomonas aeruginosa, a notorious pathogen known for its resistance to multiple antibiotics.

Table 2: Antibacterial Effects of Azlocillin and Silver Nanoparticles

TreatmentCFU/spleen (Mean ± SD)
Azlocillin–AgNPs conjugate(29±5)×10³
Azlocillin alone(89±8)×10⁸
AgNPs alone(110±4)×10⁸
Normal saline (control)(200±37)×10¹⁰

This study indicates that the azlocillin-silver nanoparticle conjugate significantly reduces bacterial colonization compared to azlocillin or silver nanoparticles used alone .

Environmental Applications

This compound has also been studied for its removal from wastewater using novel adsorbent materials. A recent study developed a polystyrene-based nanocomposite that effectively adsorbs azlocillin, suggesting potential applications in environmental remediation efforts.

Table 3: Adsorption Efficiency of Azlocillin Removal

Material UsedRemoval Efficiency (%)
MIL-53/D201>90
Conventional adsorbents<50

These findings highlight the compound's versatility beyond medicinal applications, addressing environmental concerns related to pharmaceutical pollutants .

Mechanism of Action

Azlocillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The disruption of cell wall synthesis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

    Mezlocillin: Another acylureido penicillin with a similar spectrum of activity.

    Piperacillin: Known for its effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria.

Azlocillin sodium stands out due to its enhanced activity against enterococci and its ability to treat a wider range of bacterial infections.

Biological Activity

Azlocillin sodium is a semi-synthetic β-lactam antibiotic derived from ampicillin, known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article delves into its biological activity, mechanism of action, efficacy against specific pathogens, and recent research findings.

This compound operates by inhibiting the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The β-lactam structure of azlocillin binds to these proteins, disrupting the final stages of peptidoglycan synthesis. This leads to compromised cell wall integrity, resulting in bacterial lysis and death. Resistance to azlocillin can occur through the production of extended-spectrum β-lactamases (ESBLs) by bacteria, which hydrolyze the antibiotic, rendering it ineffective .

Spectrum of Activity

Azlocillin exhibits activity against a range of pathogens:

  • Gram-negative bacteria :
    • Pseudomonas aeruginosa
    • Escherichia coli
    • Haemophilus influenzae
  • Gram-positive bacteria :
    • Staphylococcus aureus
    • Streptococcus pneumoniae
  • Other pathogens :
    • Borrelia burgdorferi (causative agent of Lyme disease)
    • Plasmodium falciparum (malaria parasite)

The minimum inhibitory concentrations (MICs) for various bacteria have been documented as follows:

BacteriaMIC (µg/mL)
Bacteroides fragilis1 - 16
Borrelia burgdorferi≤0.125
Escherichia coli1 - 32
Pseudomonas aeruginosa4 - 6.25
Staphylococcus aureus0.25 - 16

Efficacy Against Drug-Tolerant Pathogens

Recent studies have highlighted azlocillin's potential in treating drug-tolerant strains of Borrelia burgdorferi. In vitro studies demonstrated that azlocillin effectively killed both log phase and stationary phase cultures of this bacterium at low concentrations. For instance, treatment with azlocillin at concentrations of 20 and 40 µg/mL resulted in a significant reduction in viable cell counts over time, achieving complete eradication within 96 hours .

Case Study: Lyme Disease

A notable case study involved the testing of azlocillin in mouse models infected with Lyme disease. Researchers found that azlocillin eliminated the infection effectively over a treatment period of up to three weeks. This suggests its potential as a therapeutic option for patients suffering from persistent symptoms post-Lyme disease treatment .

Combination Therapy Research

The combination of azlocillin with silver nanoparticles (AgNPs) has been investigated to enhance its antibacterial effects, particularly against resistant strains like Pseudomonas aeruginosa. Studies showed that the conjugate significantly reduced bacterial load compared to azlocillin alone or AgNPs alone. The results indicated a marked decrease in colony-forming units (CFUs) in treated groups:

Treatment GroupCFU/spleen (mean ± SD)
Azlocillin–AgNPs conjugate(29±5)×10³
Azlocillin alone(89±8)×10⁸
AgNPs alone(110±4)×10⁸
Control (normal saline)(200±37)×10¹⁰

This enhanced effect is attributed to the synergistic action between azlocillin and AgNPs, providing a promising avenue for overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. How can researchers experimentally assess the antimicrobial efficacy of azlocillin sodium against Pseudomonas aeruginosa strains?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays should be conducted using standardized broth microdilution methods (CLSI guidelines). Include control strains and compare results with other ureidopenicillins (e.g., mezlocillin, piperacillin) to contextualize potency. For example, this compound at 12.5 μg/mL inhibits >75% of P. aeruginosa strains, but its efficacy is half that of piperacillin against the same isolates .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : A validated spectrophotometric method using potassium peroxomonosulfate (KHSO₅) in alkaline media can quantify this compound with high precision (RSD = 1.9%, δ = 0.9%). Calibration curves should span 0.001–4.08 mg·mL⁻¹, with detection limits of 0.5 μg·mL⁻¹ for impurities .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer : Stability should be tested across pH gradients (e.g., pH 4–8) and temperatures (25–37°C) using HPLC-UV detection. Monitor degradation products (e.g., β-lactam ring hydrolysis) and validate purity via Sephadex G-10 chromatography to detect high polymers (detection limit: 3 ppm) .

Advanced Research Questions

Q. What population pharmacokinetic (PopPK) models are suitable for optimizing azlocillin dosing in neonates?

  • Methodological Answer : Use opportunistic sampling designs combined with NONMEM software for PopPK modeling. Key covariates include gestational age, body weight, and renal function. For neonates, dose adjustments are critical due to immature renal clearance, with simulations suggesting 100 mg/kg/day divided into 2–3 doses to maintain therapeutic plasma levels .

Q. How can molecular docking studies elucidate azlocillin’s interaction with P. aeruginosa quorum-sensing proteins?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) targeting LasA, LasI, and PqsR proteins. Azlocillin shows binding energies of −8.2 kcal/mol with LasA, comparable to moxalactam (−8.6 kcal/mol). Validate stability via molecular dynamics (MD) simulations (≥100 ns) under physiological conditions .

Q. What experimental strategies resolve contradictions in MIC data across P. aeruginosa strains?

  • Methodological Answer : Investigate variables such as inoculum size (e.g., 10⁵ vs. 10⁷ CFU/mL), medium composition (Mueller-Hinton vs. cation-adjusted broth), and pH (5–8). Cross-reference with genomic data (e.g., β-lactamase expression) to identify resistance mechanisms .

Q. Data Analysis and Validation

Q. How should researchers address discrepancies in this compound’s reported purity across HPLC and spectrophotometric assays?

  • Methodological Answer : Validate assays using orthogonal methods. For example, combine Sephadex G-10 chromatography (mobile phase: 0.10 mol·L⁻¹ phosphate buffer, pH 6.8) with mass spectrometry to confirm polymer content. Discrepancies >5% require re-evaluation of calibration standards .

Q. What statistical approaches are recommended for analyzing azlocillin’s synergistic effects with β-lactamase inhibitors?

  • Methodological Answer : Use fractional inhibitory concentration (FIC) indices with checkerboard assays. Synergy is defined as FIC ≤0.5. For time-kill studies, apply log-rank tests to compare bacterial reduction curves (significance: p < 0.05) .

Q. Experimental Design Considerations

Q. How can researchers minimize batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize reaction conditions (e.g., pH 6.5–7.0, 25°C) and monitor intermediates via FTIR and NMR. Include quality control checkpoints for acylation efficiency and side-chain purity .

Q. What in vitro models best predict azlocillin’s efficacy in biofilm-associated infections?

  • Methodological Answer : Use 3D-printed biofilm models with alginate-embedded P. aeruginosa. Assess azlocillin penetration via confocal microscopy and compare with static biofilm assays. Minimum biofilm eradication concentration (MBEC) should be reported alongside MIC .

Properties

IUPAC Name

sodium;3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOCNBWUHNCKJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N5NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.